molecular formula C28H27N3O B11937621 4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide CAS No. 401578-07-2

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide

Cat. No.: B11937621
CAS No.: 401578-07-2
M. Wt: 421.5 g/mol
InChI Key: XKGUYRWNNMXUQO-UHFFFAOYSA-N
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Description

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide (Molecular Formula: C₂₈H₂₇N₃O, Monoisotopic Mass: 421.21542 Da) is a chemical compound of significant interest in pharmacological research, particularly in the development of multi-target therapeutic strategies . The compound's structure incorporates a benzhydrylpiperazine moiety, a scaffold recognized in medicinal chemistry for its presence in compounds with diverse biological activities. Research into benzhydrylpiperazine derivatives has identified their potential as dual inhibitors of key inflammatory enzymes, COX-2 and 5-LOX, presenting a promising approach for the development of anti-inflammatory agents with potentially improved safety profiles . Furthermore, the 1-naphthyl group is a pharmacophore known for interacting with various serotonergic receptors . This suggests the compound may be a valuable tool for neuroscientific research, enabling the study of complex serotonergic systems and their roles in various physiological and behavioral processes. Researchers can leverage this compound to explore novel pathways in inflammation, pain, and central nervous system disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

401578-07-2

Molecular Formula

C28H27N3O

Molecular Weight

421.5 g/mol

IUPAC Name

4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carboxamide

InChI

InChI=1S/C28H27N3O/c32-28(29-26-17-9-15-22-10-7-8-16-25(22)26)31-20-18-30(19-21-31)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-17,27H,18-21H2,(H,29,32)

InChI Key

XKGUYRWNNMXUQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Alkylation-Acylation Sequential Method

This method involves first introducing the benzhydryl group to piperazine, followed by carboxamide formation with 1-naphthyl isocyanate or chloride.

Step 1: Synthesis of 1-Benzhydrylpiperazine
Piperazine is reacted with benzhydryl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution at 60–80°C for 12–24 hours.

Step 2: Carboxamide Formation
1-Benzhydrylpiperazine is treated with 1-naphthyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine is often added to scavenge HCl, with reactions typically completing within 4–6 hours at room temperature.

Example Protocol

StepReagentSolventTemperatureTimeYield
1Benzhydryl bromideAcetonitrile80°C18 h75%
21-Naphthyl isocyanateDCMRT6 h82%

One-Pot Condensation Approach

A streamlined method condenses pre-functionalized piperazine precursors with naphthyl carbonyl derivatives. For instance, 1-benzhydrylpiperazine-1-carbonyl chloride is reacted with 1-naphthylamine in the presence of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Reaction Conditions

  • Solvent: DMF or THF

  • Base: Diisopropylethylamine (DIPEA)

  • Temperature: 0°C to RT

  • Yield: 68–74%

Advanced Functionalization Techniques

Use of Protecting Groups

Steric hindrance from the benzhydryl and naphthyl groups necessitates protective strategies. The p-toluenesulfonyl (Ts) group is commonly used to block one nitrogen of piperazine before introducing the benzhydryl moiety. Subsequent deprotection with hydrobromic acid (HBr) in acetic acid ensures selective functionalization.

Deprotection Protocol

ReagentSolventTemperatureTimeYield
HBr (48% aq.)AcOH60°C3 h90%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, alkylation of piperazine with benzhydryl bromide under microwave conditions (150°C, 30 min) achieves 85% yield, compared to 18 hours conventionally.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR: 1H^1H NMR (400 MHz, CDCl3_3): δ 7.85–7.15 (m, 18H, aromatic), 4.25 (s, 1H, CH), 3.75–3.10 (m, 8H, piperazine).

  • MS: ESI-MS m/z 422.5 [M+H]+^+, consistent with molecular formula C28_{28}H27_{27}N3_3O.

Purity Optimization

Recrystallization from ethanol/water (9:1) enhances purity to >98%, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Alkylation-AcylationHigh selectivity, scalableMulti-step, time-intensive75–82%
One-Pot CondensationReduced steps, fasterLower yield, side reactions68–74%
Microwave-AssistedRapid, energy-efficientSpecialized equipment required85%

Industrial-Scale Considerations

Large-scale production favors the alkylation-acylation method due to reproducibility. Key parameters include:

  • Solvent Recovery: Distillation of acetonitrile for reuse reduces costs.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Piperazine Position 4 / Carboxamide N) Molecular Formula Molecular Weight Key Properties/Activities Reference ID
4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide Benzhydryl / 1-Naphthyl C₂₈H₂₆N₃O ~420.5 (estimated) High lipophilicity, potential CNS activity -
4-Benzhydryl-N-(3-chloro-4-methylphenyl)-1-piperazinecarboxamide Benzhydryl / 3-Chloro-4-methylphenyl C₂₅H₂₆ClN₃O 419.9 Not reported
N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) (4-Oxo-quinazolinyl)methyl / 2-Chlorophenyl C₂₁H₂₀ClN₅O₂ 409.9 45.2% yield, m.p. 197.9–199.6 °C
JNJ1661010 (N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide) Phenyl / 3-Phenyl-1,2,4-thiadiazol-5-yl C₁₉H₁₈N₄OS 350.4 FAAH inhibitor (IC₅₀ = 33 nM)
4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide (BCTC) 3-Chloro-2-pyridinyl / 4-tert-Butylphenyl C₂₁H₂₆ClN₃O 395.9 TRPV1 antagonist

Key Observations:

  • Smaller substituents, such as chlorophenyl (A4), correlate with moderate yields and higher melting points, likely due to improved crystallinity .
  • Bioactivity Trends: The 1-naphthyl group in the target compound may enhance binding to aromatic receptor pockets compared to phenyl or chlorophenyl groups in analogs like A4 or BCTC. JNJ1661010 demonstrates that heterocyclic substituents (e.g., thiadiazole) can significantly enhance enzyme inhibition (FAAH IC₅₀ = 33 nM) .

Biological Activity

4-Benzhydryl-N-(1-naphthyl)-1-piperazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis (TB) infections .

Compound Target Activity Selectivity Index
This compoundMycobacterium tuberculosisExcellent antituberculosis activity>30

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through modulation of apoptotic pathways. The presence of the benzhydryl group is particularly important for enhancing cytotoxicity against cancer cells .

Antihistaminic and Antispasmodic Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits antihistaminic effects, making it a candidate for treating allergic reactions. Its antispasmodic action has been documented, suggesting potential applications in gastrointestinal disorders .

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Receptor Binding : The compound may act as an antagonist at histamine receptors, which is crucial for its antihistaminic effects.
  • Enzyme Modulation : It can inhibit specific enzymes involved in the metabolic pathways of pathogens, contributing to its antimicrobial properties.

Case Studies

  • Antituberculosis Study : A series of benzhydryl piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The study revealed that the compounds exhibited low cytotoxicity while maintaining high efficacy against the bacteria, indicating their potential as therapeutic agents for TB .
  • Cancer Cell Line Testing : In a separate investigation, various concentrations of this compound were tested on cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting that this compound could serve as a lead structure for developing new anticancer therapies.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
4-Benzhydryl-N-(2-naphthyl)-1-piperazinecarboxamideDifferent naphthyl substitutionModerate antimicrobial activity
4-Benzhydryl-N-(1-phenyl)-1-piperazinecarboxamidePhenyl group instead of naphthylLower cytotoxicity

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